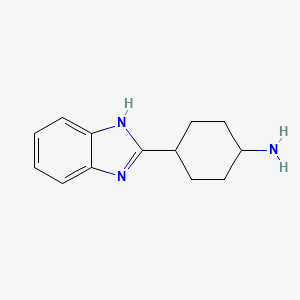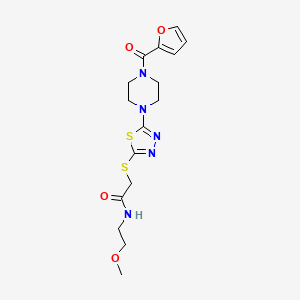![molecular formula C15H15ClFN3O2S B2979370 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-12-3](/img/structure/B2979370.png)
2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrazines . These compounds are characterized by a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) fused to a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions involving various precursors . For instance, pyrazolo[3,4-d]pyrimidines are synthesized through a reaction involving phenylhydrazine, aldehyde, ethyl acetate, and malononitrile .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like 1H NMR and 13C NMR . These techniques can provide detailed information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been studied for their reactivity. For example, pyrazolo[3,4-d]pyrimidines have been investigated as potential CDK2 inhibitors, which could have implications in cancer treatment .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied. These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has led to the synthesis of novel heterocyclic compounds incorporating sulfonamido moieties, targeting their potential use as antibacterial agents. These compounds, derived through reactions involving precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, have shown promising antibacterial activities against various strains, highlighting their potential in addressing antibiotic resistance issues (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antitubercular Agents
Another strand of research has focused on the development of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, synthesized through regiospecific reactions and evaluated for their antimicrobial activity against a range of pathogens, including bacteria, fungi, and algae. The structural influence, particularly the presence of a 4-fluorophenyl substituent, significantly impacts the antimicrobial efficacy of these compounds (Bonacorso et al., 2006). Additionally, novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing good potential against M. tuberculosis H37Rv (Shingare et al., 2022).
Anti-Inflammatory and COX-2 Inhibitory Activities
The synthesis and evaluation of new heterocyclic compounds, particularly focusing on their anti-inflammatory properties and COX-2 inhibitory activities, have been a significant area of interest. Compounds synthesized from reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide and various derivatives have shown promising results as antimicrobial agents and potential COX-2 inhibitors, opening new avenues for therapeutic applications (Darwish et al., 2014).
Synthesis and Optical Properties
Research into the synthesis of novel compounds, particularly focusing on their optical properties, has led to the development of bis-pyrazoline derivatives. These compounds exhibit varying emission spectra influenced by their structural components, offering potential applications in the fields of materials science and photophysics (Gong, Zheng, & Zhao, 2012).
Orientations Futures
Research into similar compounds, such as pyrazolo[3,4-d]pyrimidines, continues to be an active area of study, particularly in the development of new drugs . Future research may focus on improving the synthetic methodologies, studying the biological activities, and exploring potential applications of these compounds .
Propriétés
IUPAC Name |
11-(3-chloro-4-fluorophenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-12-8-10(4-5-13(12)17)23(21,22)19-6-7-20-15(9-19)11-2-1-3-14(11)18-20/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYWSUGPGCSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
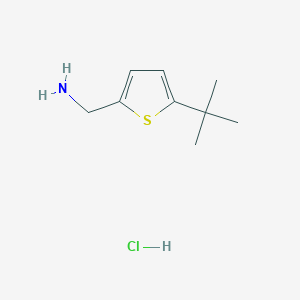
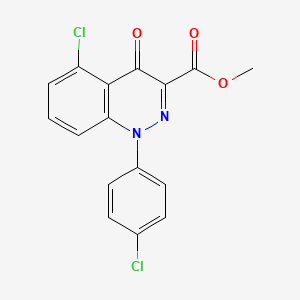
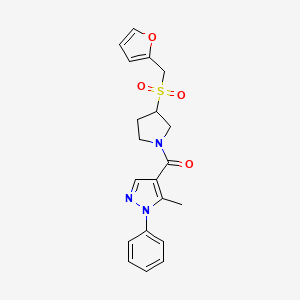
![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2979299.png)
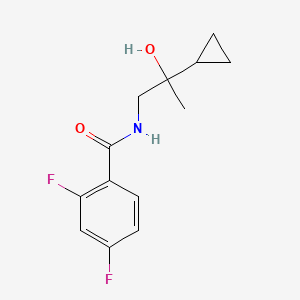
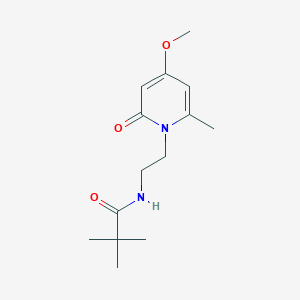
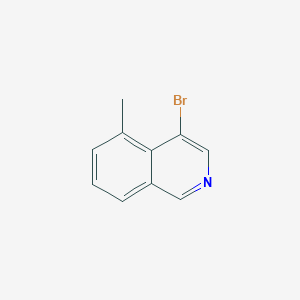
![[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine](/img/structure/B2979305.png)
![2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid](/img/structure/B2979306.png)
